

best practices for preserving phytoplankton samples for chlorophyll c analysis

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Compound of Interest

Compound Name: *chlorophyll c*

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Technical Support Center: Chlorophyll c Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phytoplankton samples for **chlorophyll c** analysis.

Troubleshooting Guides

This section addresses common issues that may arise during sample preservation, extraction, and analysis of **chlorophyll c**.

Problem	Possible Causes	Solutions & Recommendations
Low Chlorophyll c Yield	<p>1. Incomplete cell lysis: Some phytoplankton species have robust cell walls that are resistant to solvent extraction alone. 2. Inadequate extraction time or temperature: The solvent may not have had enough time or the right conditions to penetrate the cells and dissolve the pigments. 3. Inappropriate solvent choice: The selected solvent may not be optimal for extracting chlorophyll c from the specific phytoplankton species. 4. Pigment degradation: Samples may have been exposed to light, high temperatures, or acidic conditions during storage or extraction.</p>	<p>1. Mechanical disruption: Incorporate a mechanical disruption step such as grinding with a tissue grinder, sonication, or bead beating to ensure complete cell lysis. Homogenization is particularly necessary when using acetone.[1] 2. Optimize extraction: For 96% ethanol, an extraction time of 3 to 24 hours at room temperature in the dark is generally sufficient. [1] For other solvents, consult literature for optimal time and temperature for your specific sample type. 3. Solvent selection: 96% ethanol has shown better extraction efficiency for total chlorophyll compared to 90% acetone.[1] Dimethyl sulfoxide (DMSO) is also a highly efficient solvent. [2] The choice may be species-dependent. 4. Minimize degradation: Always work in subdued light and keep samples cold during processing.[3] Use buffered solvents if acidification is a concern.</p>
High Variability in Replicate Samples	<p>1. Inconsistent filtration volume: Filtering inconsistent volumes of water will lead to</p>	<p>1. Precise volume measurement: Use a graduated cylinder or other</p>

	<p>variability in the amount of phytoplankton biomass on the filter. 2. Non-homogenous sample: The phytoplankton in the water sample may not be evenly distributed. 3. Inconsistent extraction procedure: Variations in grinding time, solvent volume, or extraction duration between replicates. 4. Instrumental drift: The spectrophotometer or HPLC may not be stable.</p>	<p>calibrated vessel to accurately measure the volume of water filtered for each replicate. 2. Thorough mixing: Gently invert the sample container several times before taking a subsample for filtration to ensure a homogenous distribution of phytoplankton. 3. Standardize protocol: Ensure that each replicate is processed using the exact same procedure, including grinding time, solvent volume, and extraction time. 4. Instrument calibration: Calibrate the instrument before each use and run a standard periodically throughout the analysis to check for drift.</p>
Presence of Degradation Products (e.g., Pheophytin c)	<p>1. Sample acidification: Acidic conditions can cause the loss of the central magnesium atom from the chlorophyll molecule, forming pheophytin.[4] 2. Extended storage: Prolonged storage, even under frozen conditions, can lead to pigment degradation. 3. Exposure to light and heat: Light and heat accelerate the degradation of chlorophylls.</p>	<p>1. Use buffered solvents: If acidification is a concern, consider using a buffered solvent for extraction. 2. Minimize storage time: Analyze samples as quickly as possible after collection. If storage is necessary, quick-freezing in liquid nitrogen and storage at -80°C is recommended for long-term preservation.[3] 3. Protect from light and heat: Keep samples in the dark and at low temperatures throughout the entire process, from collection to analysis.</p>

Poor HPLC Peak Resolution for Chlorophyll c	<p>1. Inappropriate mobile phase: The solvent gradient may not be optimized for the separation of chlorophyll c from other pigments. 2. Column degradation: The HPLC column may be old or contaminated. 3. Sample overload: Injecting too much pigment onto the column can lead to broad, poorly resolved peaks.</p>	<p>1. Optimize mobile phase: Use a ternary gradient system with eluents such as methanol/ammonium acetate, acetonitrile/water, and ethyl acetate. The addition of 2% ammonium acetate to the methanol extraction solvent has been shown to improve the height and sharpness of chlorophyll c peaks.^[1] 2. Column maintenance: Flush the column regularly and replace it if performance degrades. 3. Dilute sample: If overloading is suspected, dilute the sample extract before injection.</p>
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Frequently Asked Questions (FAQs)

Sample Preservation

Q1: What is the best method for preserving phytoplankton samples for **chlorophyll c** analysis?

A1: The best preservation method depends on the intended storage duration. For short-term storage (up to a few weeks), filtering the sample onto a glass fiber filter (GF/F), folding the filter, and storing it frozen at -20°C in the dark is acceptable.^[1] For long-term storage, it is recommended to quick-freeze the filter in liquid nitrogen and then store it at -80°C.^[3] This minimizes pigment degradation.

Q2: Should I store the filtered sample or the pigment extract?

A2: If samples need to be stored at -20°C, it is generally better to store the pigment extract rather than the filter.^[1] However, the most recommended method for long-term preservation is to store the filter after quick-freezing in liquid nitrogen.^[1]

Q3: Can I use chemical preservatives like Lugol's solution?

A3: While Lugol's solution is commonly used for preserving phytoplankton for cell counting, it is generally not recommended for pigment analysis as it can interfere with chlorophyll extraction and analysis. Freezing is the preferred method for preserving samples for chlorophyll analysis.

Extraction

Q4: What is the best solvent for extracting **chlorophyll c**?

A4: Both 96% ethanol and 90% acetone are commonly used solvents. However, 96% ethanol has been shown to have a better extraction efficiency for total chlorophyll than 90% acetone, and it does not require the filters to be homogenized.[1] Dimethyl sulfoxide (DMSO) is another highly efficient solvent.[2] The optimal solvent may vary depending on the phytoplankton species.

Q5: How long should I extract the pigments for?

A5: With 96% ethanol, an extraction time of 3 to 24 hours in the dark at room temperature is generally sufficient.[1] For 90% acetone, extraction is typically carried out for 24-48 hours at -20°C.[3]

Q6: Is it necessary to grind the filter during extraction?

A6: If you are using 90% acetone for extraction, grinding the filter is necessary to ensure complete cell lysis and pigment extraction.[1] When using 96% ethanol, grinding is generally not required.[1]

Analysis

Q7: What are the common methods for analyzing **chlorophyll c**?

A7: The most common methods are spectrophotometry and High-Performance Liquid Chromatography (HPLC). Spectrophotometry is a simpler method but can be subject to interference from other pigments. HPLC is a more accurate method that separates the different chlorophylls and their degradation products before quantification.

Q8: Are there specific spectrophotometric equations for **chlorophyll c**?

A8: Yes, trichromatic equations have been developed to determine the concentrations of chlorophylls a, b, and c (c1+c2) in a mixed pigment extract. The equations developed by Jeffrey and Humphrey (1975) are recommended for this purpose.[\[5\]](#)

Q9: What are the key considerations for HPLC analysis of **chlorophyll c**?

A9: A C18 reverse-phase column is typically used with a gradient of solvents to separate the pigments. It is important to use an external standard of known concentration to calibrate the instrument and to protect the samples from light during analysis.

Quantitative Data Summary

Table 1: Comparison of Chlorophyll Extraction Solvents

Solvent	Extraction Efficiency	Homogenization Required?	Notes
96% Ethanol	High	No	Recommended for general use. [1]
90% Acetone	Moderate to High	Yes	Traditionally used in marine research. [1]
Dimethyl Sulfoxide (DMSO)	Very High	No	Highly efficient but can be more hazardous. [2]
Methanol	High	No	Often used in HPLC methods.

Table 2: Recommended Storage Conditions and Expected Pigment Stability

Storage Method	Temperature	Duration	Expected Chlorophyll Stability
Filtered Sample (Frozen)	-20°C	Short-term (weeks)	Good; some degradation may occur over time.
Filtered Sample (Quick-Frozen)	-80°C (after liquid N2)	Long-term (months)	Excellent; minimal degradation. [3]
Pigment Extract (in 96% Ethanol)	-20°C	Short-term (weeks)	Good; generally more stable than storing the filter at -20°C. [1]
Whole Water Sample	4°C (dark)	Very short-term (<24 hours)	Acceptable for immediate analysis, but degradation can occur.

Note: Quantitative degradation rates for **chlorophyll c** are not as well-documented as for chlorophyll a. The stability information is based on general chlorophyll stability studies. Light exposure at any stage will significantly increase degradation.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Chlorophyll c

This protocol is adapted from the trichromatic method for determining chlorophylls a, b, and c.

1. Sample Filtration:

- Filter a known volume of phytoplankton sample through a 25 mm or 47 mm GF/F filter under low vacuum pressure.
- The volume filtered will depend on the phytoplankton density.

2. Pigment Extraction:

- Place the filter in a centrifuge tube with 5-10 mL of 96% ethanol.
- Store the tube in the dark at room temperature for 3-24 hours.

3. Centrifugation:

- Centrifuge the extract to pellet the filter and cell debris.

4. Spectrophotometric Measurement:

- Carefully transfer the supernatant to a cuvette.
- Measure the absorbance at 750 nm, 664 nm, 647 nm, and 630 nm. The 750 nm reading is for turbidity correction.
- Use the following equations (Jeffrey and Humphrey, 1975) for 90% acetone extracts to calculate **chlorophyll** concentrations (in µg/mL). Note: These equations are for 90% acetone; for 96% ethanol, specific equations should be used if available, though these provide an approximation.
 - **Chlorophyll c1 + c2** (µg/mL) = 24.52(A₆₃₀ - A₇₅₀) - 1.63(A₆₆₄ - A₇₅₀) - 7.60(A₆₄₇ - A₇₅₀)

5. Final Calculation:

- Calculate the concentration of **chlorophyll c** in the original sample (in µg/L) using the following formula: **Chlorophyll c** (µg/L) = (**Chlorophyll c** (µg/mL) * volume of extract (mL)) / volume of water filtered (L)

Protocol 2: HPLC Analysis of Chlorophyll c

This protocol provides a general workflow for the analysis of **chlorophyll c** using HPLC.

1. Sample Preparation and Extraction:

- Follow steps 1 and 2 from the spectrophotometric protocol, using a suitable solvent for HPLC analysis (e.g., 100% acetone or methanol).

- After extraction, filter the extract through a 0.22 μm syringe filter into an HPLC vial.

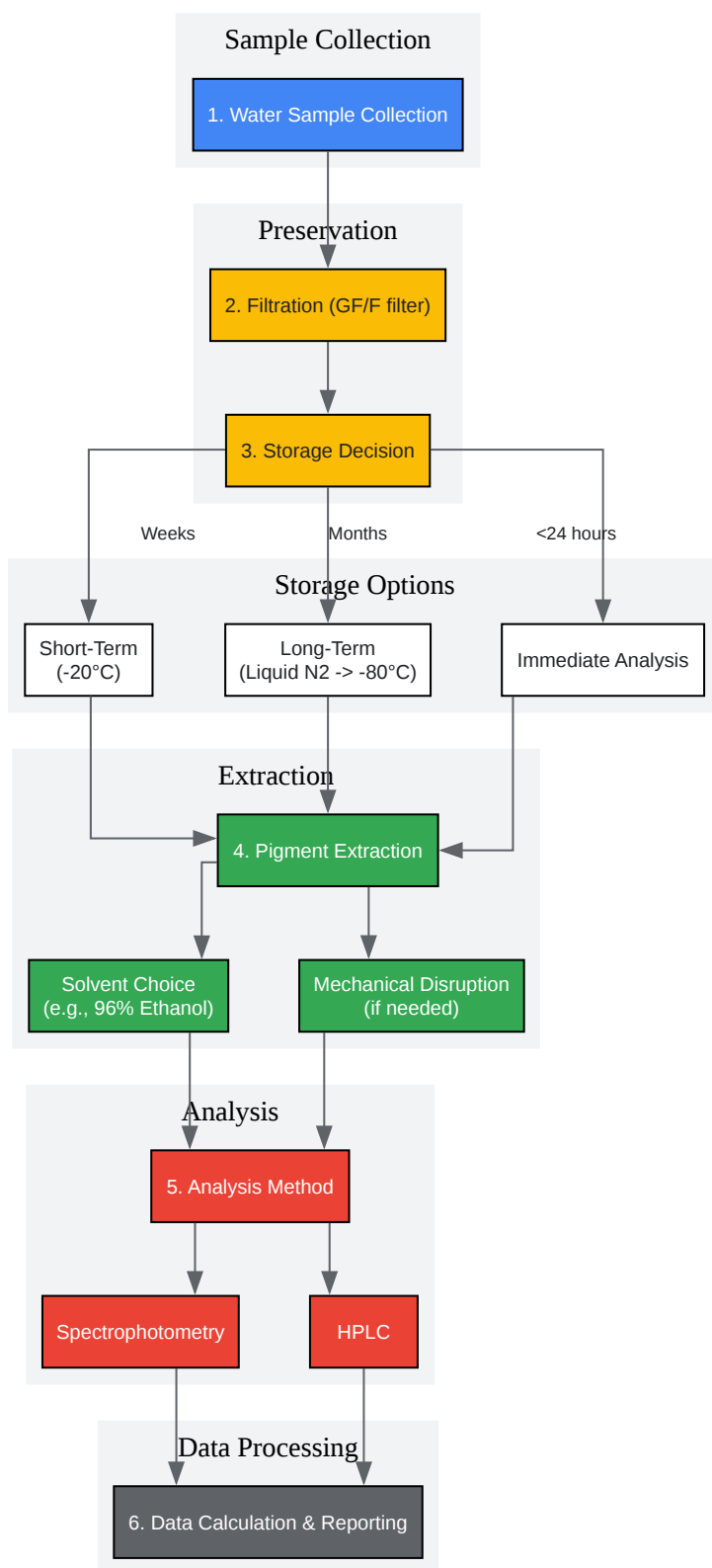
2. HPLC System and Conditions:

- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μm particle size).
- Mobile Phase: A ternary gradient system is typically used. For example:
 - Eluent A: 80:20 methanol: 0.5 M ammonium acetate (v/v, pH 7.2)
 - Eluent B: 90:10 acetonitrile: water (v/v)
 - Eluent C: 100% ethyl acetate
- Gradient Program: A linear gradient from Eluent A to Eluent B, followed by a gradient to Eluent C. The specific gradient program should be optimized for the separation of **chlorophyll c** pigments.
- Flow Rate: ~1 mL/min.
- Detection: Photodiode array (PDA) detector, monitoring at 436 nm for chromatography.

3. Calibration and Quantification:

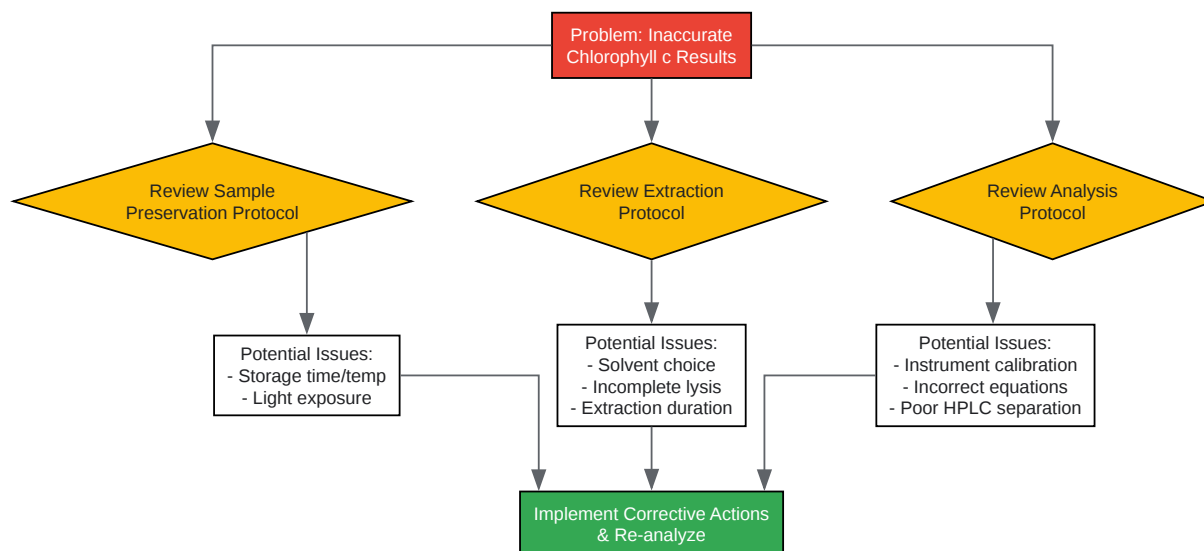
- Prepare a calibration curve using a certified **chlorophyll c** standard.
- Identify the **chlorophyll c** peak in the sample chromatogram based on its retention time and absorption spectrum.
- Quantify the concentration of **chlorophyll c** in the sample by comparing its peak area to the calibration curve.

Visualizations



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Caption: Experimental workflow for **chlorophyll c** analysis.



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Caption: Troubleshooting logic for **chlorophyll c** analysis.

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